N-[(2-chloro-6-fluoro-benzylidene)amino]-5-cyclopropyl-1H-pyrazole-3-carboxamide
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Overview
Description
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a chemical compound belonging to the class of Schiff base hydrazones These compounds are known for their diverse applications in various fields due to their interesting chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between a substituted hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, or tetrahydrofuran under reflux conditions . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- (E)-(4-fluorophenylimino)methyl)naphthalen-2-ol
Uniqueness
N’-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring and the presence of a cyclopropyl group.
Properties
Molecular Formula |
C14H12ClFN4O |
---|---|
Molecular Weight |
306.72 g/mol |
IUPAC Name |
N-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-5-cyclopropyl-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C14H12ClFN4O/c15-10-2-1-3-11(16)9(10)7-17-20-14(21)13-6-12(18-19-13)8-4-5-8/h1-3,6-8H,4-5H2,(H,18,19)(H,20,21)/b17-7+ |
InChI Key |
WFWZOWHFCSUXSY-REZTVBANSA-N |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC=C3Cl)F |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=C(C=CC=C3Cl)F |
solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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